molecular formula C20H19N3O5S2 B2899864 Methyl 4-(2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamido)benzoate CAS No. 1105227-45-9

Methyl 4-(2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamido)benzoate

Cat. No.: B2899864
CAS No.: 1105227-45-9
M. Wt: 445.51
InChI Key: PEKRZOJMRYTZCW-UHFFFAOYSA-N
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Description

Methyl 4-(2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamido)benzoate is a structurally complex compound featuring a methyl benzoate core linked via an acetamido group to a thiazole ring. The thiazole is further substituted with a (4-methylsulfonylphenyl)amino moiety.

Properties

IUPAC Name

methyl 4-[[2-[2-(4-methylsulfonylanilino)-1,3-thiazol-4-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5S2/c1-28-19(25)13-3-5-14(6-4-13)21-18(24)11-16-12-29-20(23-16)22-15-7-9-17(10-8-15)30(2,26)27/h3-10,12H,11H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEKRZOJMRYTZCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Methyl 4-(2-(2-((ethoxycarbonyl)amino)thiazol-4-yl)acetamido)benzoate (CAS: 946284-80-6)

  • Structure: Shares the methyl benzoate and thiazole-acetamido backbone but substitutes the methylsulfonylphenyl group with an ethoxycarbonylamino moiety.
  • Molecular Weight : 363.4 g/mol (vs. estimated ~432 g/mol for the target compound) .
  • Key Differences : The ethoxycarbonyl group is less polar than the methylsulfonylphenyl group, which may reduce solubility in polar solvents but enhance membrane permeability.

Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d)

  • Structure : Contains a thiazole linked to a ureido group and piperazine-acetate chain.
  • Molecular Weight : 548.2 g/mol (higher than the target compound due to the piperazine and trifluoromethyl groups) .
  • Key Differences : The ureido and piperazine moieties introduce hydrogen-bonding capacity and basicity, contrasting with the target compound’s sulfonamide and neutral thiazole.

Compounds with Alternative Heterocyclic Cores

Quinoline-Piperazine Derivatives (C1–C7)

  • Structure: Methyl benzoate linked to quinoline-piperazine-carbonyl systems with halogen, methoxy, or trifluoromethyl substituents .
  • Molecular Weights : ~450–550 g/mol (comparable to the target compound).
  • Key Differences: Quinoline’s aromaticity and piperazine’s flexibility may enhance π-π stacking and solubility, whereas the thiazole in the target compound offers a smaller, more rigid heterocycle.

1,2,4-Triazole Derivatives (7–9)

  • Structure : Sulfonylphenyl-substituted triazoles in equilibrium with thione tautomers .
  • Key Differences : Triazoles exhibit tautomerism (absent in thiazoles), affecting electronic properties and stability. IR spectra confirm C=S stretching (1247–1255 cm⁻¹) and lack of S-H bands (~2500–2600 cm⁻¹) .

Substituent Effects on Bioactivity and Physicochemical Properties

Sulfonamide vs. Sulfonylurea Groups

  • Sulfonamide (Target Compound) : Common in pharmaceuticals (e.g., antibacterial agents) due to hydrogen-bonding and target interactions.
  • Sulfonylurea (e.g., Metsulfuron Methyl) : Herbicidal activity via acetolactate synthase inhibition . The sulfonylurea group introduces additional nitrogen-based basicity compared to sulfonamides.

Halogen vs. Methylsulfonyl Substituents

  • Halogenated Derivatives (C2–C4) : Bromo, chloro, and fluoro groups enhance lipophilicity and metabolic stability .

Comparative Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Heterocycle Key Substituent Molecular Weight (g/mol) Key Spectral Data
Target Compound Thiazole Methylsulfonylphenyl ~432 N/A
Methyl 4-(2-(2-((ethoxycarbonyl)amino)... Thiazole Ethoxycarbonyl 363.4 N/A
C1 (Quinoline-piperazine) Quinoline Phenyl ~450–550 1H NMR, HRMS
10d (Piperazine-thiazole) Thiazole Trifluoromethylureido 548.2 ESI-MS: 548.2 [M+H]+

Table 2: Functional Group Impact

Functional Group Example Compound Key Properties
Sulfonamide Target Compound Enhances polarity, hydrogen-bonding
Sulfonylurea Metsulfuron Methyl Herbicidal activity, basicity
Ethoxycarbonyl CAS 946284-80-6 Moderate polarity, metabolic stability
Trifluoromethyl 10d High electronegativity, metabolic resistance

Q & A

Q. Q1. What are the key synthetic strategies for Methyl 4-(2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamido)benzoate, and how can reaction conditions be optimized?

A1. The synthesis typically involves multi-step routes:

  • Thiazole Ring Formation : Condensation of thiourea derivatives with α-halo ketones or esters under basic conditions (e.g., KOH/EtOH) to form the thiazole core .
  • Amide Coupling : The thiazole-acetic acid intermediate is coupled with methyl 4-aminobenzoate using coupling agents like HATU or EDCI, with DMF as a solvent .
  • Sulfonylation : Introduction of the methylsulfonyl group via nucleophilic substitution on a nitro precursor, followed by reduction and sulfonation .
    Optimization Tips :
  • Monitor reaction progress via TLC or HPLC to minimize side products .
  • Adjust pH (e.g., using triethylamine) to enhance coupling efficiency .

Q. Q2. How should researchers characterize the structural and electronic properties of this compound?

A2. Use a combination of spectroscopic and computational methods:

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm connectivity of the thiazole, acetamido, and benzoate groups .
  • X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonding involving the methylsulfonyl group) .
  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity or binding affinity .

Advanced Research Questions

Q. Q3. What methodologies are recommended for studying structure-activity relationships (SAR) of this compound in anticancer or antimicrobial assays?

A3. Key approaches include:

  • Analog Synthesis : Modify substituents on the thiazole (e.g., replace methylsulfonyl with cyano or trifluoromethyl) and test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) .
  • Enzyme Inhibition Assays : Evaluate interactions with kinases (e.g., EGFR) or microbial targets (e.g., dihydrofolate reductase) using fluorescence polarization or SPR .
  • Pharmacophore Modeling : Identify critical moieties (e.g., thiazole NH for hydrogen bonding) using software like Schrödinger .

Q. Q4. How can researchers resolve contradictions in biological activity data across studies?

A4. Contradictions often arise from assay variability or impurity effects. Mitigation strategies:

  • Standardize Assays : Use validated cell lines (e.g., ATCC-certified) and control compounds (e.g., doxorubicin for cytotoxicity) .
  • Purity Verification : Confirm compound purity (>95%) via HPLC-MS before testing .
  • Dose-Response Analysis : Generate full dose-response curves (IC50_{50}, MIC) to account for potency thresholds .

Q. Q5. What are the best practices for investigating the compound’s metabolic stability and toxicity in preclinical models?

A5. Follow a tiered approach:

  • In Vitro Metabolism : Use liver microsomes (human/rodent) to assess CYP450-mediated degradation .
  • In Vivo Toxicity : Conduct acute toxicity studies in rodents (OECD 423 guidelines) with histopathology and serum biochemistry .
  • Reactive Metabolite Screening : Trap electrophilic intermediates (e.g., glutathione adducts) via LC-MS/MS .

Q. Q6. How can researchers leverage computational tools to predict off-target interactions or solubility issues?

A6. Computational workflows:

  • Molecular Docking : Use AutoDock Vina to screen against off-targets (e.g., hERG channel) .
  • Solubility Prediction : Apply QSPR models in ACD/Percepta to optimize logP (target <3) via ester-to-carboxylic acid derivatization .
  • ADMET Prediction : Tools like SwissADME estimate bioavailability and blood-brain barrier penetration .

Safety and Handling

  • Toxicity : Classified as Acute Toxicity Category 4 (oral, dermal, inhalation). Use PPE (gloves, lab coat) and work in a fume hood .
  • Storage : Store at -20°C in airtight containers under nitrogen to prevent hydrolysis of the ester group .

Future Research Directions

  • Target Identification : Use CRISPR-Cas9 screening to identify novel biological targets .
  • Prodrug Development : Mask the benzoate ester as a tertiary amide to enhance oral bioavailability .
  • Polypharmacology : Explore dual kinase-microbial target inhibition via hybrid scaffold design .

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